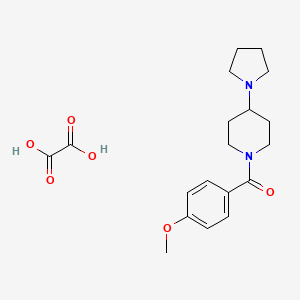
N-(2,4-dichlorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound is a member of the pyrimidinamine family and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
N-(2,4-dichlorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine exerts its anti-cancer effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key signaling molecule that plays a critical role in the growth and survival of cancer cells. By inhibiting BTK activity, this compound disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death and tumor regression.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with high bioavailability and a long half-life, making it suitable for use in preclinical and clinical studies. This compound has also been shown to have low toxicity and minimal off-target effects, making it a promising candidate for targeted cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2,4-dichlorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine in lab experiments include its high purity and yield, favorable pharmacokinetic profile, and low toxicity. However, the limitations of using this compound in lab experiments include its relatively high cost and limited availability, which may restrict its use in certain research settings.
Zukünftige Richtungen
There are several potential future directions for the study of N-(2,4-dichlorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine, including:
1. Further preclinical and clinical studies to evaluate the safety and efficacy of this compound in the treatment of various types of cancer.
2. Investigation of the potential synergy between this compound and other targeted therapies, such as immune checkpoint inhibitors and monoclonal antibodies.
3. Development of new formulations or delivery methods to improve the pharmacokinetic properties of this compound and enhance its efficacy in vivo.
4. Exploration of the potential use of this compound in combination with conventional chemotherapy or radiation therapy to improve treatment outcomes in cancer patients.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in the treatment of various types of cancer. Its mechanism of action, biochemical and physiological effects, and potential applications in scientific research have been extensively studied, and it represents a promising candidate for targeted cancer therapy. Further research is needed to fully evaluate the safety and efficacy of this compound in clinical settings and to explore its potential use in combination with other therapies.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dichlorophenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine has been extensively studied for its potential applications in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. This compound has been shown to inhibit the activity of key signaling pathways that are involved in the growth and survival of cancer cells, making it a promising candidate for targeted cancer therapy.
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)-6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N5O3/c1-9-13(22(23)24)14(19-12-3-2-10(16)8-11(12)17)20-15(18-9)21-4-6-25-7-5-21/h2-3,8H,4-7H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKBBXMYXXSXCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)NC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-fluoro-N-(3-oxo-3-{[2-(1H-1,2,3-triazol-5-ylthio)ethyl]amino}propyl)benzamide](/img/structure/B3973795.png)
![4,4'-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3973810.png)
![1-(4-methoxyphenyl)-4-{4-[(phenylthio)methyl]benzoyl}piperazine](/img/structure/B3973816.png)
![10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-10H-phenothiazine hydrochloride](/img/structure/B3973823.png)
![4,4'-{[4-(dimethylamino)phenyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3973831.png)
![N-{2-[(4-methoxyphenyl)amino]cyclohexyl}benzenesulfonamide](/img/structure/B3973832.png)
![5-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B3973835.png)
![{4-[3-(acetyloxy)phenyl]-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl}methylene diacetate](/img/structure/B3973838.png)
![N-dibenzo[b,d]furan-3-yl-3-methylbutanamide](/img/structure/B3973841.png)
![4-[1-(4-ethoxybenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3973848.png)
![2-(1-{1-[(4-methylphenoxy)acetyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B3973850.png)
![3-(2-chlorophenyl)-N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B3973854.png)

![2-{[4-(2,2-dimethoxyethyl)piperazin-1-yl]methyl}-4-methylphenol](/img/structure/B3973884.png)